N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride
Overview
Description
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O2S and its molecular weight is 291.8 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes . The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression . Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites . This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.
Properties
IUPAC Name |
N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAYQODILAAFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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